An In-depth Technical Guide to the Chemical Properties and Structure of 1,3-Dibenzoylbenzene
An In-depth Technical Guide to the Chemical Properties and Structure of 1,3-Dibenzoylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibenzoylbenzene, also known as m-dibenzoylbenzene, is an aromatic ketone that serves as a valuable building block and intermediate in various fields of chemical synthesis. Its structure, featuring two benzoyl groups meta-substituted on a central benzene ring, imparts unique chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of 1,3-dibenzoylbenzene, tailored for professionals in research and development.
Chemical Structure and Identification
The structural and identifying information for 1,3-dibenzoylbenzene is summarized in the table below.
| Identifier | Value |
| IUPAC Name | (3-benzoylphenyl)(phenyl)methanone[1] |
| Synonyms | m-Dibenzoylbenzene, 1,3-Phenylenebis(phenylmethanone)[1] |
| CAS Number | 3770-82-9[2] |
| Molecular Formula | C₂₀H₁₄O₂[1][2] |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3[1] |
| InChIKey | MJQHDSIEDGPFAM-UHFFFAOYSA-N[1] |
Physicochemical Properties
The key physicochemical properties of 1,3-dibenzoylbenzene are presented in the following table.
| Property | Value |
| Molecular Weight | 286.33 g/mol [2] |
| Appearance | White to pale grey powder |
| Melting Point | 105-108 °C (lit.)[3] |
| Boiling Point | Not readily available |
| Solubility | Sparingly soluble in water (4.0E-3 g/L at 25°C). Soluble in organic solvents like dimethylformamide. |
| Crystal Structure | Orthorhombic, space group Pbca[3] |
Synthesis of 1,3-Dibenzoylbenzene
The most common method for the synthesis of 1,3-dibenzoylbenzene is the Friedel-Crafts acylation of benzene with isophthaloyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Isophthaloyl chloride
-
Benzene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (2.2 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the stirred suspension in an ice-water bath to 0-5 °C.
-
Dissolve isophthaloyl chloride (1.0 equivalent) in anhydrous benzene (used in excess as both reactant and solvent).
-
Add the isophthaloyl chloride/benzene solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 60-70 °C) for 2-4 hours to ensure the completion of the reaction.[4]
-
Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization.
Purification Protocol: Recrystallization
Procedure:
-
Dissolve the crude 1,3-dibenzoylbenzene in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven to obtain pure 1,3-dibenzoylbenzene.[6][7][8][9]
Spectroscopic Characterization
The structure and purity of the synthesized 1,3-dibenzoylbenzene can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~8.15 (t, 1H, Ar-H) | ~195.0 (C=O) |
| ~8.00 (dd, 2H, Ar-H) | ~137.5 (Ar-C) |
| ~7.85 (d, 4H, Ar-H) | ~133.0 (Ar-CH) |
| ~7.65 (t, 1H, Ar-H) | ~132.5 (Ar-CH) |
| ~7.50 (t, 4H, Ar-H) | ~130.0 (Ar-CH) |
| ~128.5 (Ar-CH) | |
| (Note: Predicted chemical shifts based on structure and typical values for similar aromatic ketones. Actual values may vary slightly.) |
Experimental Protocol:
-
Dissolve approximately 10-20 mg of the purified 1,3-dibenzoylbenzene in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H stretch |
| ~1660 | C=O stretch (conjugated ketone) |
| ~1595, 1450 | Aromatic C=C stretch |
| ~1280 | C-C(=O)-C stretch |
| ~700-900 | Aromatic C-H out-of-plane bend |
| (Note: Characteristic peaks for aromatic ketones.) |
Experimental Protocol:
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Acquire a background spectrum.
-
Place a small amount of the solid 1,3-dibenzoylbenzene sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
| m/z | Assignment |
| 286 | [M]⁺ (Molecular ion) |
| 209 | [M - C₆H₅]⁺ |
| 181 | [M - C₆H₅CO]⁺ |
| 105 | [C₆H₅CO]⁺ (Base peak) |
| 77 | [C₆H₅]⁺ |
| (Note: Expected fragmentation pattern under electron ionization.)[10][11] |
Experimental Protocol:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionize the sample using electron ionization (EI) at 70 eV.
-
Analyze the resulting fragments using a mass analyzer (e.g., quadrupole or time-of-flight).
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the synthesis and characterization of 1,3-dibenzoylbenzene.
Caption: Synthetic and characterization workflow for 1,3-dibenzoylbenzene.
Applications in Research and Development
1,3-Dibenzoylbenzene is a versatile intermediate in organic synthesis. It is notably used in the synthesis of 1,3-bis(1-phenylvinyl)benzene (MDDPE) and has been employed in the creation of polyanionic spin-quintet molecular clusters and ground state undecet hydrocarbons with parallel spins, which are of interest in materials science and molecular magnetism.[3]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and characterization of 1,3-dibenzoylbenzene. The presented data and experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this important chemical compound. The well-established synthetic route via Friedel-Crafts acylation, coupled with standard purification and spectroscopic characterization techniques, allows for the reliable preparation and validation of this versatile building block.
References
- 1. 1,3-Dibenzoylbenzene | C20H14O2 | CID 77388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dibenzoylbenzene [webbook.nist.gov]
- 3. websites.umich.edu [websites.umich.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
